2-[(2-Aminoacetyl)amino]benzoic acid
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Overview
Description
2-[(2-Aminoacetyl)amino]benzoic acid is an organic compound that features both amino and carboxyl functional groups It is a derivative of benzoic acid, where the amino group is attached to the second carbon of the benzene ring, and an additional aminoacetyl group is attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-[(2-Aminoacetyl)amino]benzoic acid involves a one-pot synthesis approach. This method is operationally simple, environmentally friendly, and provides high yields. The synthesis typically involves the reaction of 2-aminobenzoic acid with an appropriate acylating agent under controlled conditions . The reaction conditions often include the use of a base-promoted aerobic cascade reaction, which facilitates the formation of the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2-Aminoacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: A simpler derivative with only an amino group attached to the benzene ring.
4-Aminobenzoic acid: Another derivative with the amino group attached to the fourth carbon of the benzene ring.
2-[(2-Aminoacetyl)amino]acetic acid: A compound with a similar structure but with an acetic acid backbone instead of a benzoic acid backbone.
Uniqueness
2-[(2-Aminoacetyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) |
InChI Key |
HZYCLELWSFMAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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